3-(3-nitrobenzamido)benzoic acid properties and CAS number
3-(3-nitrobenzamido)benzoic acid properties and CAS number
This guide provides an in-depth technical analysis of 3-(3-nitrobenzamido)benzoic acid , a critical intermediate in the synthesis of functionalized polyamides and pharmaceutical scaffolds.
Part 1: Executive Summary
3-(3-nitrobenzamido)benzoic acid (also known as N-(3-carboxyphenyl)-3-nitrobenzamide ) is an asymmetric aromatic amide characterized by two distinct functional handles: a carboxylic acid group (-COOH) and a nitro group (-NO₂), linked by an amide bond (-CONH-). This bifunctionality makes it a versatile building block. The nitro group serves as a masked amine, allowing for stepwise functionalization, while the carboxylic acid provides a site for esterification, amidation, or salt formation.
This compound is primarily synthesized via the Schotten-Baumann reaction or direct amide coupling between 3-aminobenzoic acid and 3-nitrobenzoyl chloride . It serves as a precursor to 3-(3-aminobenzamido)benzoic acid , a monomer used in high-performance aramids and potentially as a scaffold in fragment-based drug discovery (FBDD) targeting kinase inhibitors or anticoagulants.
Part 2: Physicochemical Profile
The following data aggregates experimental and predicted properties for 3-(3-nitrobenzamido)benzoic acid. Due to its status as a transient intermediate in many industrial processes, specific commercial CAS indexing is limited, but the compound is well-defined in chemical literature.
| Property | Value / Description |
| Chemical Name | 3-(3-nitrobenzamido)benzoic acid |
| Synonyms | N-(3-carboxyphenyl)-3-nitrobenzamide; 3-[(3-nitrobenzoyl)amino]benzoic acid |
| Molecular Formula | C₁₄H₁₀N₂O₅ |
| Molecular Weight | 286.24 g/mol |
| CAS Number | Not widely listed (Primary precursors: 3-Aminobenzoic acid [99-05-8]; 3-Nitrobenzoyl chloride [121-52-8]) |
| SMILES | O=C(O)c1cccc(NC(=O)c2cccc(=O)c2)c1 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (Predicted/Decomposes) |
| Solubility | Soluble in DMSO, DMF, dilute alkali (NaOH); sparingly soluble in water, ethanol.[1][2][3][4][5] |
| pKa (Acid) | ~3.5–4.0 (Carboxylic acid) |
| pKa (Amide) | ~13–14 (Amide NH, extremely weak acid) |
| LogP | ~2.1 (Predicted) |
Part 3: Synthetic Pathways & Optimization
The synthesis of 3-(3-nitrobenzamido)benzoic acid relies on the nucleophilic acyl substitution of 3-aminobenzoic acid with an activated 3-nitrobenzoic acid derivative (typically the acid chloride).
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism. The lone pair on the aniline nitrogen of 3-aminobenzoic acid attacks the carbonyl carbon of 3-nitrobenzoyl chloride. The tetrahedral intermediate collapses, expelling the chloride ion and forming the amide bond. A base is required to neutralize the generated HCl and drive the equilibrium forward.
Experimental Protocol
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Reagents: 3-Aminobenzoic acid (1.0 eq), 3-Nitrobenzoyl chloride (1.05 eq), Pyridine or Triethylamine (1.1 eq), THF or Dichloromethane (DCM).
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Procedure:
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Dissolution: Dissolve 3-aminobenzoic acid in dry THF under an inert atmosphere (N₂).
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Activation: Cool the solution to 0°C. Add the base (Pyridine) dropwise to prevent exotherms.
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Coupling: Add 3-nitrobenzoyl chloride (dissolved in minimal THF) slowly over 30 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).
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Workup: Quench with water. Acidify to pH 2–3 with 1M HCl to precipitate the product (protonating the carboxylate).
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Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.
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Visualized Synthesis Workflow
Caption: Synthesis of 3-(3-nitrobenzamido)benzoic acid via acyl substitution.
Part 4: Structural Analysis & Spectroscopy
To validate the synthesis, the following spectral signatures are diagnostic:
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¹H NMR (DMSO-d₆):
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Amide NH: Singlet at ~10.5–10.8 ppm (deshielded by the electron-withdrawing nitro group).
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Carboxylic Acid OH: Broad singlet at ~13.0 ppm.
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Aromatic Protons: Two distinct sets of multiplets. The proton ortho to the nitro group will be highly deshielded (~8.8 ppm).
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IR Spectroscopy:
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C=O (Amide I): ~1650–1660 cm⁻¹.
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C=O (Acid): ~1680–1700 cm⁻¹.
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NO₂ (Asym/Sym): ~1530 cm⁻¹ and ~1350 cm⁻¹.
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N-H Stretch: ~3300 cm⁻¹.
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Part 5: Biological & Pharmaceutical Applications
While the nitro-acid itself is often an intermediate, its structural motif is prevalent in medicinal chemistry.
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Fragment-Based Drug Discovery (FBDD): The 3-benzamidobenzoic acid scaffold mimics the "hinge-binding" region of many kinase inhibitors. The carboxylic acid can form salt bridges with active site residues (e.g., Lysine or Arginine), while the nitro group can be reduced to an amine to introduce solubility-enhancing groups or further extend the scaffold.
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Anticoagulants: Derivatives of 3-aminobenzoic acid amides have been explored as Factor Xa inhibitors. The central amide bond provides a rigid linker that orients the two phenyl rings in a specific conformation, critical for binding affinity.
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Reduction Pathway (Polymer Science): The most significant industrial application involves the reduction of the nitro group to an amine, yielding 3-(3-aminobenzamido)benzoic acid . This diamine-acid monomer is used in the synthesis of polyamide-imides and aramids (like Kevlar analogs), offering high thermal stability and mechanical strength.
Reduction & Functionalization Pathway[6][7]
Caption: Downstream applications of the reduced amino-acid derivative.[1][4][6][7]
Part 6: Safety & Handling
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Hazards: As a nitro-aromatic compound, it may be potentially explosive if heated under confinement, though the carboxylic acid group stabilizes it. It is an irritant to eyes, skin, and the respiratory system.
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Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place away from strong reducing agents and bases.
References
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RSC Publishing. (2018). Azodicarboxylate-free esterification with triphenylphosphine mediated by flavin and visible light. Organic & Biomolecular Chemistry. Link
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National Institutes of Health (NIH). (2016). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. PMC. Link
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Santa Cruz Biotechnology. 3-Nitrobenzoic acid Properties (Precursor Data). Link
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Google Patents. CN1085980C - m-guanidino, ureido, thiourea or nitrogen heterocyclic aminobenzoic acid derivatives. Link
Sources
- 1. Benzoic acid, 3-nitro- (CAS 121-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 121-92-6|3-Nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1085980C - m-guanidino, ureido, thiourea or nitrogen heterocyclic aminobenzoic acid derivatives as integrin antagonists - Google Patents [patents.google.com]
- 6. Azodicarboxylate-free esterification with triphenylphosphine mediated by flavin and visible light: method development and stereoselectivity control - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01822G [pubs.rsc.org]
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